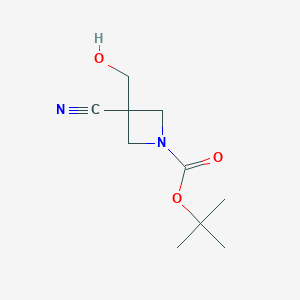
6-Amino-4,4-dimethylhexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4,4-dimethylhexanoic acid hydrochloride (6-ADH) is an important organic compound that has been studied for its various biochemical and physiological effects. It is commonly used in laboratory experiments due to its wide range of applications in scientific research. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-ADH.
Scientific Research Applications
Metabolism and Detection of Heterocyclic Amines
Biomonitoring and Metabolism : Studies have developed methods for biomonitoring heterocyclic aromatic amine metabolites, like MeIQx, in human urine, highlighting the body's processing and excretion of these compounds following dietary intake. For example, one study developed a procedure for analyzing and quantifying N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a metabolite of MeIQx, in human urine, indicating metabolism involving N-oxidation and conjugation reactions (Stillwell et al., 1999).
Effects on Prostate Cancer Risk : Research into the interaction between dietary HCAs intake and genetic polymorphisms in enzymes involved in HCA metabolism suggests that specific genetic variants may modify the risk associated with HCA intake from cooked meat, implicating the role of metabolism in modulating cancer risk (Koutros et al., 2009).
Adduct Formation and Human Exposure : Studies on macromolecular adduct formation and metabolism of HCAs at low doses in humans and rodents highlight the formation of DNA and protein adducts, suggesting potential mechanisms of carcinogenesis through exposure to diet-derived HCAs (Turteltaub et al., 1999).
Pharmacokinetics and Clinical Implications
- Pharmacokinetics of Related Compounds : Although not directly related to 6-Amino-4,4-dimethylhexanoic acid hydrochloride, studies on the pharmacokinetics of compounds such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA) shed light on how similar compounds might be processed in the body. DMXAA, for example, exhibits non-linear pharmacokinetics with a dose-dependent increase in plasma concentrations, underscoring the complex metabolism and elimination mechanisms involved (Jameson et al., 2007).
properties
IUPAC Name |
6-amino-4,4-dimethylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,5-6-9)4-3-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPUGPGSVMOCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4,4-dimethylhexanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)





![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)





![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)